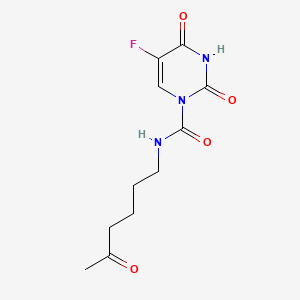
Ohcfu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ohcfu is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of the 5-oxohexylcarbamoyl group to the 5-fluorouracil molecule enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of Ohcfu involves several steps, starting with the preparation of 5-fluorouracil. The key synthetic route includes the following steps:
Synthesis of 5-Fluorouracil: This is typically achieved through the fluorination of uracil using a fluorinating agent such as fluorine gas or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Attachment of the 5-Oxohexylcarbamoyl Group: The 5-fluorouracil is then reacted with 5-oxohexyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Ohcfu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the 5-fluorouracil moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ohcfu has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an antiviral and antibacterial agent due to its ability to interfere with nucleic acid synthesis.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of solid tumors. Its enhanced pharmacokinetic properties make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Ohcfu involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts the proliferation of rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Ohcfu can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Tegafur: A prodrug of 5-fluorouracil, used in combination with other drugs for cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil, designed for oral administration and used in the treatment of colorectal and breast cancers.
The uniqueness of this compound lies in its enhanced pharmacokinetic properties and potential for targeted drug delivery, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
74173-51-6 |
|---|---|
Formule moléculaire |
C11H14FN3O4 |
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
5-fluoro-2,4-dioxo-N-(5-oxohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6H,2-5H2,1H3,(H,13,18)(H,14,17,19) |
Clé InChI |
FEUSBCKCVPGBRS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
SMILES canonique |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Synonymes |
1-(5'-oxohexylcarbamoyl)-5-fluorouracil OHCFU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















